N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-N-[3-(Dimethylamino)Propyl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide Hydrochloride is a structurally complex molecule combining a benzothiazole core with a dihydrodioxine carboxamide moiety and a dimethylaminopropyl side chain. The benzothiazole ring is substituted with a chlorine atom at position 7 and a methoxy group at position 4, which likely enhances its electronic and steric properties. As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S.ClH/c1-21(2)7-4-8-22(17(23)14-11-25-9-10-26-14)18-20-15-13(24-3)6-5-12(19)16(15)27-18;/h5-6,11H,4,7-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUWARRIULZIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dioxine ring and the attachment of the dimethylamino propyl group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized benzothiazole derivative, while reduction could produce a simpler, less oxidized form of the compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
The compound's ability to induce apoptosis in cancer cells is attributed to its influence on mitochondrial pathways and inhibition of critical survival signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a candidate for treating cancers associated with inflammatory conditions.
Study on A431 Cells
A detailed study assessed the effects of the compound on A431 cells using flow cytometry and ELISA methods. The results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM, showcasing its potential as an anticancer agent.
In Vivo Models
Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers. These findings suggest its therapeutic applications in oncology.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Signaling Pathways : It disrupts key signaling pathways (AKT/ERK) that are essential for cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The dioxine ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Benzothiazole and Benzodithiazine Families
The compound shares structural similarities with benzothiazole and benzodithiazine derivatives reported in the literature. Key comparisons include:
Key Differences and Implications
Core Heterocycle : The target compound’s benzothiazole core differs from benzodithiazines in and , which contain sulfur-rich dithiazine rings. This structural variation may influence electronic properties (e.g., aromaticity) and binding affinity to biological targets.
Substituent Effects: The 7-chloro-4-methoxy substitution on the benzothiazole ring (target compound) contrasts with the 6-chloro-7-methyl or 6-chloro-7-carboxylate groups in benzodithiazines. The dihydrodioxine carboxamide moiety introduces a strained oxygen-containing ring, which may enhance rigidity and metabolic stability compared to linear ester or hydrazine substituents in analogues .
Solubility and Pharmacokinetics: The dimethylaminopropyl side chain and hydrochloride salt in the target compound likely improve aqueous solubility compared to neutral benzodithiazine derivatives, which rely on polar functional groups (e.g., esters) for solubility .
Research Findings and Analytical Insights
Spectral Comparisons
- NMR : The target compound’s benzothiazole protons (e.g., H-5 and H-8) would resonate at distinct δ values compared to benzodithiazine derivatives (e.g., δ 7.86–8.40 in ). The dihydrodioxine’s protons would exhibit splitting patterns characteristic of a six-membered oxygen-containing ring.
- IR : The absence of SO₂ stretching vibrations (~1150–1340 cm⁻¹) in the target compound differentiates it from benzodithiazines, which show strong SO₂ peaks .
Molecular Networking and Fragmentation Patterns
As per , molecular networking via MS/MS would cluster the target compound separately from benzodithiazines due to its unique fragmentation pattern. For example:
- The dihydrodioxine ring may fragment to yield ions at m/z corresponding to C₄H₆O₂⁺.
- The dimethylaminopropyl chain could generate a characteristic fragment at m/z 72 ([C₃H₈N₂]⁺), absent in analogues .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H18ClN3OS
- CAS Number : 1105188-94-0
- Purity : 95% .
The compound's mechanism of action involves its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active or allosteric sites, thus blocking substrate access and catalytic activity.
- Receptor Modulation : The compound can interact with receptors involved in cellular signaling pathways, potentially altering cellular responses and functions .
Antimicrobial Activity
Recent studies indicate that derivatives of benzothiazoles exhibit significant antimicrobial properties. The compound has shown potential as an antibacterial agent against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that the benzothiazole moiety contributes to this activity .
Anticancer Properties
In vitro studies have assessed the antiproliferative effects of the compound on several cancer cell lines. The results indicate that it possesses notable cytotoxicity against human cancer cells such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimalarial Activity
Benzothiazole derivatives have been evaluated for their antimalarial activity against Plasmodium falciparum. In vitro assays revealed that certain derivatives can inhibit the growth of malaria parasites at various stages of their lifecycle. The most promising candidates showed specific activity against mature schizonts .
Case Studies
Q & A
Q. What are the recommended experimental protocols for synthesizing and characterizing this compound?
Synthesis typically involves multi-step organic reactions, including amide bond formation and heterocyclic ring closure. Key steps:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the benzothiazole and dioxine-carboxylic acid moieties .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water .
- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Monitor purity using HPLC with a C18 column (UV detection at 254 nm) .
Q. How should researchers handle stability and solubility challenges during experiments?
- Stability : Store the compound at −20°C under inert gas (argon) to prevent hydrolysis of the amide bond or oxidation of the dioxine ring .
- Solubility : Optimize using DMSO for biological assays (up to 50 mM stock solutions) or ethanol for organic reactions. For aqueous systems, employ co-solvents like PEG-400 (<10% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Reaction Path Optimization : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for amide bond formation .
- Machine Learning : Train models on existing benzothiazole-dioxine reaction datasets to predict optimal solvent systems or catalysts (e.g., Bayesian optimization for yield improvement) .
- Data Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., stopped-flow UV-Vis for reaction rate analysis) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition with positive controls) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may alter activity in cell-based models .
- Structural Analog Comparison : Compare activity with derivatives lacking the dimethylaminopropyl group to isolate pharmacophore contributions .
Q. How can statistical experimental design enhance process optimization?
- Factorial Design : Apply a 2 factorial approach to screen variables (e.g., temperature, catalyst loading) affecting yield. For example, prioritize reaction time and solvent polarity as critical factors .
- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 60–80°C, 12–24 hr) using a central composite design to maximize yield while minimizing byproduct formation .
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and degradation?
- HPLC-DAD/MS : Use reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to separate and quantify degradation products (e.g., hydrolyzed amide or oxidized dioxine) .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen to identify decomposition thresholds (>200°C for intact compound) .
Q. How should researchers design toxicity studies for early-stage drug development?
- In Vitro Screens : Prioritize hERG channel inhibition assays (patch-clamp or FLIPR) and CYP450 inhibition profiling to assess cardiotoxicity and metabolic risks .
- In Vivo Tolerability : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathology and serum biochemistry to identify target organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
